4-bromo-N-(2-cyanophenyl)benzamide
Description
4-Bromo-N-(2-cyanophenyl)benzamide is a benzamide derivative featuring a bromine substituent at the para position of the benzoyl ring and a cyano group at the ortho position of the aniline moiety. The cyano group’s strong electron-withdrawing nature likely influences electronic distribution, reactivity, and intermolecular interactions, distinguishing it from analogs with nitro or hydroxyl substituents .
Properties
IUPAC Name |
4-bromo-N-(2-cyanophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-7-5-10(6-8-12)14(18)17-13-4-2-1-3-11(13)9-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCWLUHHKUUCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-cyanophenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-aminobenzonitrile. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for 4-bromo-N-(2-cyanophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzamide moiety can be oxidized to form corresponding carboxylic acids
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids
Scientific Research Applications
4-bromo-N-(2-cyanophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It serves as a building block for the development of advanced materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural features
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
4-Bromo-N-(2-Nitrophenyl)benzamide (I)
- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride and 2-nitroaniline in acetonitrile .
- Crystal Structure : Triclinic crystal system (space group P1), with two molecules per asymmetric unit. The amide moiety is planar, with dihedral angles of 73.97° (hydroxy-phenyl ring) and 25.42° (bromo-benzene ring) in related structures .
4-Bromo-N-(2-Hydroxyphenyl)benzamide (II)
- Hydrogen Bonding: Forms O–H⋯O and N–H⋯O interactions, creating sheets parallel to the (100) plane. The hydroxyl group participates in stronger hydrogen bonds compared to cyano .
- Biological Activity : Exhibits antiprotozoal and antimicrobial properties, attributed to the hydroxyl group’s ability to donate hydrogen bonds .
4-Bromo-N-(3,5-Dimethoxyphenyl)benzamide Derivatives
- Substituent Effects : Methoxy groups enhance solubility and modulate fibroblast growth factor receptor-1 (FGFR1) inhibition. Compound C9 inhibits NSCLC cell lines (IC₅₀ < 1 µM) .
- Comparison: The cyano group’s electron-withdrawing nature may alter binding affinity compared to electron-donating methoxy groups.
Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
